(S)-1-(3-Bromophenyl)propan-1-amine
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Overview
Description
(S)-1-(3-Bromophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 1-phenylpropan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Chiral Resolution: The racemic mixture of 1-(3-bromophenyl)propan-1-amine is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and purification ensures high enantiomeric purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of 1-(3-substituted phenyl)propan-1-amine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of corresponding alkanes or alcohols.
Scientific Research Applications
(S)-1-(3-Bromophenyl)propan-1-amine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including chiral ligands and catalysts.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s chiral nature also influences its binding affinity and selectivity towards different targets.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Bromophenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(4-Bromophenyl)propan-1-amine: A structural isomer with the bromine atom at the para position, leading to different reactivity and applications.
1-(3-Chlorophenyl)propan-1-amine: A halogen-substituted analog with chlorine instead of bromine, exhibiting different chemical and biological properties.
Uniqueness
(S)-1-(3-Bromophenyl)propan-1-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct reactivity and selectivity in chemical and biological systems. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in research and industry.
Properties
IUPAC Name |
(1S)-1-(3-bromophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOMTRNTRIGOV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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